Corchorusin D
Description
Structure
2D Structure
Properties
CAS No. |
108886-04-0 |
|---|---|
Molecular Formula |
C42H68O13 |
Molecular Weight |
781 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-2-[[(2R,4S,5R,13S,18S)-2-hydroxy-4,5,9,9,13,20,20-heptamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H68O13/c1-36(2)14-15-41-20-51-42(25(41)16-36)13-9-24-38(5)11-10-27(37(3,4)23(38)8-12-39(24,6)40(42,7)17-26(41)45)54-35-33(31(49)29(47)22(19-44)53-35)55-34-32(50)30(48)28(46)21(18-43)52-34/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23?,24?,25+,26-,27?,28-,29+,30+,31+,32-,33-,34+,35+,38+,39-,40+,41?,42?/m1/s1 |
InChI Key |
WWABOEGJVNVCGA-BNQVJPHMSA-N |
SMILES |
CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C |
Isomeric SMILES |
C[C@]12CCC(C(C1CC[C@@]3(C2C=CC45[C@]3(C[C@H](C6([C@@H]4CC(CC6)(C)C)CO5)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O |
Canonical SMILES |
CC1(CCC23COC4(C2C1)C=CC5C6(CCC(C(C6CCC5(C4(CC3O)C)C)(C)C)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C |
Synonyms |
corchorusin D |
Origin of Product |
United States |
Isolation, Structural Elucidation, and Biosynthetic Investigations of Corchorusin D
Elucidation of Biosynthetic Pathways for Corchorusin D and Related Saponins (B1172615)
Triterpene saponins, including this compound, are a diverse group of natural products synthesized by plants. Their biosynthesis is a complex multi-step process involving several key enzymatic reactions.
General Biosynthetic Route of Triterpene Saponins
The biosynthesis of triterpenoid (B12794562) saponins generally initiates from the isoprenoid pathway, which produces the C5 units isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) mdpi.comfrontiersin.org. These units condense to form geranyl diphosphate (GPP, C10), then farnesyl diphosphate (FPP, C15), and finally squalene (B77637) (C30) mdpi.com. Squalene is a crucial precursor for all steroids and ergosterol (B1671047) fishersci.cafishersci.se.
The first committed step in triterpenoid saponin (B1150181) biosynthesis involves the epoxidation of squalene to 2,3-oxidosqualene (B107256), catalyzed by squalene monooxygenase wikipedia.orgwikipedia.orguoa.grfrontiersin.org. Subsequently, 2,3-oxidosqualene undergoes cyclization, a pivotal step that defines the basic triterpenoid skeleton frontiersin.orguoa.grfrontiersin.orgnih.govresearchgate.net. This cyclization is mediated by oxidosqualene cyclases (OSCs), leading to various triterpenoid skeletons, predominantly oleanane (B1240867) (e.g., beta-amyrin) or dammarane (B1241002) types for saponins frontiersin.orguoa.grfrontiersin.orgnih.govresearchgate.net. Beta-amyrin is a common pentacyclic triterpenoid and a precursor to oleanolic acid wikipedia.orgresearchgate.net.
Following the formation of the triterpenoid backbone, the molecule undergoes various modifications, including oxidation, substitution, and glycosylation mdpi.comfrontiersin.orgnih.govresearchgate.net. These modifications are crucial for the structural diversity and biological activity of triterpene saponins. Cytochrome P450 monooxygenases (CYPs) are involved in oxidation reactions, adding hydroxyl, ketone, aldehyde, or carboxyl groups to the triterpene scaffolds mdpi.comfrontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netbiorxiv.orgnih.gov. Glycosylation, which increases water solubility and can alter biological activity, is catalyzed by uridine (B1682114) diphosphate (UDP)-dependent glycosyltransferases (UGTs) mdpi.comfrontiersin.orgnih.govresearchgate.netctdbase.orgmdpi.com. UGTs transfer sugar moieties from UDP-sugar donors (such as UDP-glucuronic acid) to acceptor molecules mdpi.comnih.gov.
Identification of Precursor Molecules and Key Enzymatic Steps in this compound Biosynthesis
As a triterpene saponin, this compound is presumed to follow the general biosynthetic pathway outlined above. Therefore, its primary precursor molecules would include squalene fishersci.cafishersci.seguidetopharmacology.orguni.lunih.gov and 2,3-oxidosqualene wikipedia.orgwikipedia.orgsigmaaldrich.comnih.govresearchgate.net. The initial cyclization of 2,3-oxidosqualene would likely yield a specific triterpene scaffold, such as an oleanane-type skeleton, which is then further modified.
While the precise enzymatic steps and specific enzymes directly responsible for the biosynthesis of this compound have not been exhaustively detailed in current literature, it is understood that the process would involve:
Oxidosqualene Cyclases (OSCs): To catalyze the cyclization of 2,3-oxidosqualene into the foundational triterpene skeleton frontiersin.orguoa.grfrontiersin.orgresearchgate.net.
Cytochrome P450 Monooxygenases (CYPs): For various oxidative modifications of the triterpene backbone, such as hydroxylation at specific positions mdpi.comfrontiersin.orgfrontiersin.orgnih.govresearchgate.netresearchgate.netbiorxiv.orgnih.gov.
UDP-Glycosyltransferases (UGTs): To attach sugar moieties to the triterpene aglycone, forming the saponin structure of this compound mdpi.comfrontiersin.orgnih.govresearchgate.netctdbase.orgmdpi.com.
Research into the biosynthesis of triterpenoid saponins often faces challenges due to the complexity of the molecules and the lack of pathway intermediates for biochemical studies uoa.grnih.gov. However, advances have been made in cloning genes encoding enzymes for triterpenoid skeleton formation and characterizing saponin glycosyltransferases uoa.grresearchgate.net.
Genetic and Molecular Regulation of Biosynthetic Processes within Corchorus Species
The genetic and molecular regulation of triterpenoid biosynthesis in Corchorus species, from which this compound is isolated, is an area of ongoing research. Genome analyses of Corchorus capsularis and Corchorus olitorius have identified genes related to secondary metabolism, including those involved in triterpenoid biosynthesis uea.ac.uknih.govresearchgate.netnih.govresearchgate.netresearchgate.netsciopen.comscirp.org.
Key enzyme families involved in triterpene biosynthesis, such as oxidosqualene cyclases (OSCs), cytochrome P450s (CYPs), and UDP-glycosyltransferases (UGTs), are present in Corchorus genomes frontiersin.orguea.ac.uk. Studies have shown that genes encoding these enzymes can be closely linked and clustered in plant genomes, implying collaborative expression during triterpenoid synthesis mdpi.comuea.ac.uk. For instance, in Corchorus olitorius, a genome-wide analysis identified 46 laccase genes (ColLACs) involved in lignin (B12514952) biosynthesis, highlighting the detailed genetic understanding emerging for various metabolic pathways within the genus frontiersin.org. Transcriptome analyses in Corchorus capsularis have also uncovered differentially expressed genes related to vegetative growth and development, as well as responses to abiotic stress, which can influence secondary metabolite production nih.govscirp.org.
While general insights into triterpenoid biosynthesis genes in Corchorus species are available, the specific genetic and molecular mechanisms uniquely regulating the production of this compound require further dedicated investigation. The diversity and complexity of these gene families, particularly P450s and UGTs, make the precise identification of genes for individual saponin biosynthesis challenging frontiersin.orgfrontiersin.org.
In Vitro and in Vivo Pharmacological Mechanisms of Corchorusin D
Mechanistic Studies of Corchorusin D's Antileukemic Activity
COR-D exerts its antileukemic effects by initiating programmed cell death, or apoptosis, in various leukemic cell types. researchgate.netnih.govsaspublishers.comresearchgate.netnih.govtpcj.org
Apoptosis Induction in Leukemic Cell Lines
This compound has been shown to induce apoptotic cell death in several leukemic cell lines, including U937, HL-60, and K562. researchgate.netnih.govsaspublishers.comresearchgate.netnih.govtpcj.orgmdpi.com Studies utilizing cell viability assays, MTT assays, flow cytometry (e.g., Annexin V FITC binding), and confocal microscopy have confirmed its cytotoxic effects and the characteristic apoptotic changes, such as accumulation of cells in the sub-G0 phase and DNA fragmentation. researchgate.netnih.govsaspublishers.comresearchgate.netnih.govtpcj.org
Table 1: Leukemic Cell Lines Susceptible to this compound-Induced Apoptosis
| Cell Line | Type of Leukemia | Key Observations of Apoptosis Induction | References |
| U937 | Histiocytic Lymphoma (monocytic leukemia) | Inhibited cell growth, significant cytotoxicity, apoptotic cell death via mitochondrial dysfunction, accumulation in sub-G0 phase, DNA fragmentation. researchgate.netnih.gov | researchgate.netnih.gov |
| HL-60 | Acute Promyelocytic Leukemia | Inhibited cell growth, significant cytotoxicity, apoptotic cell death via mitochondrial dysfunction, accumulation in sub-G0 phase, DNA fragmentation. researchgate.netnih.gov | researchgate.netnih.gov |
| K562 | Chronic Myelogenous Leukemia (CML) | Inhibited cell growth, increased Annexin V FITC binding, characteristic apoptotic changes, accumulation in sub-G0 phase, DNA fragmentation. saspublishers.comresearchgate.netnih.govtpcj.org | saspublishers.comresearchgate.netnih.govtpcj.org |
Engagement of the Intrinsic Mitochondrial Apoptotic Pathway
A central mechanism by which COR-D induces apoptosis in leukemic cells is through the engagement of the intrinsic (mitochondrial) apoptotic pathway. researchgate.netnih.govsaspublishers.comresearchgate.netnih.govtpcj.orgmdpi.comkarger.com This pathway is characterized by a series of events involving mitochondrial dysfunction, leading to the release of pro-apoptotic factors and subsequent caspase activation. researchgate.netnih.govsaspublishers.comnih.govkarger.comresearchgate.net
A critical early event in COR-D-induced apoptosis is the disruption or loss of mitochondrial membrane potential (MMP, ΔΨm). researchgate.netnih.govsaspublishers.comnih.govmdpi.comkarger.comtandfonline.com This loss of potential signifies mitochondrial dysfunction and is a hallmark of the intrinsic apoptotic pathway. researchgate.netnih.govkarger.commdpi.comresearchgate.net The maintenance of MMP is essential for mitochondrial function, and its collapse indicates a compromised mitochondrial integrity, leading to the release of pro-apoptotic molecules. mdpi.comescholarship.org
Table 2: Impact of this compound on Mitochondrial Membrane Potential
| Cell Line | Effect on Mitochondrial Membrane Potential (MMP) | References |
| U937 | Decreased MMP mdpi.com | mdpi.com |
| HL-60 | Decreased MMP mdpi.com | mdpi.com |
| K562 | Loss of mitochondrial membrane potential nih.govkarger.com | nih.govkarger.com |
| B16F10 (Melanoma) | Induced mitochondrial dysfunction tandfonline.com | tandfonline.com |
Following the disruption of MMP, COR-D incites the release of apoptosis-inducing factors (AIFs) from the mitochondria into the cytosol. researchgate.netnih.govsaspublishers.comresearchgate.nettpcj.orgaub.edu.lb While the primary search results specifically mention "apoptosis-inducing factors (AIFs)", other studies on mitochondrial apoptosis often refer to the release of cytochrome c as a key event. nih.govkarger.comresearchgate.netmdpi.com The release of these factors is crucial for propagating the apoptotic signal downstream. researchgate.netnih.govscbt.com
This compound significantly alters the balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family, which are key regulators of mitochondrial outer membrane permeabilization. researchgate.netnih.govsaspublishers.comnih.govtpcj.orgmdpi.comkarger.comtandfonline.com Specifically, COR-D has been shown to downregulate the expression of the anti-apoptotic protein Bcl-2, while upregulating the expression of the pro-apoptotic protein Bax. saspublishers.comnih.govmdpi.comkarger.com This leads to a drop in the Bcl-2/Bax ratio, favoring apoptosis. saspublishers.comnih.govkarger.com Furthermore, COR-D induces the translocation of Bax from the cytosol to the mitochondria. researchgate.netnih.govsaspublishers.comtpcj.orgaub.edu.lb This translocation is critical as it facilitates the permeabilization of the mitochondrial outer membrane, allowing the release of pro-apoptotic factors. researchgate.netnih.govaub.edu.lb
Table 3: this compound's Effect on Bax/Bcl-2 Protein Expression and Translocation
| Cell Line | Bax Expression | Bcl-2 Expression | Bax Translocation | References |
| U937 | Elevated mdpi.com | Decreased mdpi.com | Induced translocation from cytosol to mitochondria researchgate.netnih.govaub.edu.lb | researchgate.netnih.govmdpi.comaub.edu.lb |
| HL-60 | Elevated mdpi.com | Decreased mdpi.com | Induced translocation from cytosol to mitochondria researchgate.netnih.govaub.edu.lb | researchgate.netnih.govmdpi.comaub.edu.lb |
| K562 | Upregulated saspublishers.comnih.govkarger.com | Downregulated saspublishers.comnih.govkarger.com | Induced translocation from cytosol to mitochondria saspublishers.comnih.govkarger.com | saspublishers.comnih.govkarger.com |
| B16F10 (Melanoma) | Altered Bax/Bcl-2 ratio tandfonline.com | Altered Bax/Bcl-2 ratio tandfonline.com | - | tandfonline.com |
Role of Caspase Activation and Downstream Events
Table 4: Caspase Activation and Downstream Events Induced by this compound
| Cell Line | Caspase-9 Activation | Caspase-3 Activation | PARP Cleavage | References |
| U937 | Facilitated researchgate.netnih.govaub.edu.lb | Upregulated downstream pathways leading to activation researchgate.netnih.gov | Cleavage researchgate.netnih.gov | researchgate.netnih.govaub.edu.lb |
| HL-60 | Facilitated researchgate.netnih.govaub.edu.lb | Upregulated downstream pathways leading to activation researchgate.netnih.gov | Cleavage researchgate.netnih.gov | researchgate.netnih.govaub.edu.lb |
| K562 | Activation saspublishers.comnih.govkarger.com | Activation saspublishers.comnih.govkarger.com | Cleavage saspublishers.comnih.govkarger.com | saspublishers.comnih.govkarger.com |
| B16F10 (Melanoma) | Downregulation of pro-caspases 9 tandfonline.com | Activation tandfonline.com | - | tandfonline.com |
Activation of Initiator Caspase-9
This compound initiates the apoptotic cascade by activating initiator caspases, particularly Caspase-9. This activation is a crucial step in the intrinsic, or mitochondrial, pathway of apoptosis. This compound-induced mitochondrial dysfunction leads to the release of apoptosis-inducing factors (AIFs) from mitochondria. thegoodscentscompany.comthegoodscentscompany.com A key event in this process is the translocation of Bax from the cytosol to the mitochondria, which facilitates the activation of Caspase-9. thegoodscentscompany.comthegoodscentscompany.comlookchem.comchemblink.comctdbase.org The activation of Caspase-9 occurs following the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol, which then leads to the formation of the apoptosome. thegoodscentscompany.comchemblink.comctdbase.org
Activation of Effector Caspase-3
Following the activation of initiator Caspase-9, this compound upregulates downstream pathways that lead to the activation of effector caspases, such as Caspase-3. thegoodscentscompany.comthegoodscentscompany.comlookchem.comchemblink.comctdbase.org Caspase-3 is a primary executioner caspase responsible for the proteolytic cleavage of numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. nih.gov The activation of Caspase-3 is a direct consequence of Caspase-9 activity within the mitochondrial apoptotic pathway. thegoodscentscompany.comchemblink.comctdbase.org
Cleavage of Poly(ADP-ribose) Polymerase (PARP)
A critical downstream event of Caspase-3 activation induced by this compound is the cleavage of Poly(ADP-ribose) Polymerase (PARP). thegoodscentscompany.comthegoodscentscompany.comlookchem.comchemblink.comctdbase.orgidrblab.net PARP is a nuclear enzyme involved in DNA repair and genomic integrity. Its cleavage by activated caspases, particularly Caspase-3, serves as a biochemical hallmark of apoptosis and contributes to the orderly dismantling of the cell. nih.gov
Effects on Cell Cycle Progression and Genomic Integrity
This compound significantly impacts cell cycle progression and genomic integrity, contributing to its pro-apoptotic effects.
Accumulation of Cells in Sub-G0 Phase
Treatment with this compound leads to the accumulation of cells in the sub-G0 phase of the cell cycle. thegoodscentscompany.comthegoodscentscompany.comlookchem.comchemblink.comctdbase.org This accumulation is a characteristic indicator of apoptotic cell death, representing cells with fragmented DNA content that are undergoing programmed cell death. thegoodscentscompany.comchemblink.com This effect has been observed in leukemic cell lines such as K562, U937, and HL-60. thegoodscentscompany.comthegoodscentscompany.comchemblink.comctdbase.org
Induction of DNA Fragmentation
This compound induces DNA fragmentation, a definitive sign of apoptosis. thegoodscentscompany.comthegoodscentscompany.comlookchem.com This fragmentation is a result of the activation of nucleases by activated caspases, particularly Caspase-3, which cleaves the inhibitor of caspase-activated deoxyribonuclease (ICAD), thereby releasing active CAD to degrade nuclear DNA. nih.gov This effect underscores this compound's ability to trigger the complete apoptotic program. thegoodscentscompany.comthegoodscentscompany.comlookchem.com
Activation of Extrinsic Death Receptor Pathways
This compound has been shown to induce apoptosis through the activation of both mitochondrial (intrinsic) and death receptor (extrinsic) pathways. chem960.comiapchem.org In studies involving K562 chronic myelogenous leukemic cells, this compound was observed to activate death receptor pathways. chem960.comtpcj.orgidrblab.netresearchgate.netidrblab.net This activation involves the formation of a death-inducing signaling complex (DISC) between TNF-R1 and TRADD. chem960.comtpcj.org Subsequently, this compound leads to the downregulation of pro-caspase 10 and the activation of downstream caspases, such as caspase 3 and caspase 9. chem960.comtpcj.org The extrinsic pathway of apoptosis is generally initiated by the binding of specific death ligands (e.g., TNF-α, FasL, TRAIL) to their cognate death receptors (e.g., DR4, DR5) on the cell surface, which then transmit apoptotic signals via intracellular death domains. rsc.org
Evaluation of this compound's Antineoplastic Effects in Melanoma Models
This compound has been extensively evaluated for its antineoplastic properties, particularly in melanoma models, demonstrating significant inhibitory and pro-apoptotic effects both in vitro and in vivo. chem960.comidrblab.netnih.gov
Inhibition of Melanoma Cell Proliferation in vitro
In in vitro studies, this compound (COR-D) exhibited anti-cancer activity against various melanoma cell lines, including B16F10, SK-MEL-28, and A375. chem960.comidrblab.netnih.gov The compound demonstrated maximum inhibition of B16F10 cells. chem960.comidrblab.netnih.gov
Apoptotic Induction in Melanoma Cell Lines
This compound effectively induces apoptosis in melanoma cell lines. chem960.comidrblab.netnih.gov Evidence for this apoptotic induction includes an increased number of Annexin V-FITC and propidium (B1200493) iodide (PI)-positive tumor cells following treatment with this compound. chem960.comidrblab.netnih.gov
Mitochondrial Dysfunction in Melanoma Cellular Context
A key mechanism underlying this compound's pro-apoptotic effects in melanoma cells involves the induction of mitochondrial dysfunction. chem960.comidrblab.netnih.gov In B16F10 melanoma cells, this compound treatment led to an alteration in the Bax/Bcl-2 ratio, with a downregulation of pro-caspase 9 and subsequent activation of caspase 3. chem960.comidrblab.netnih.gov These molecular events collectively trigger the intrinsic pathway of apoptosis, signifying the critical role of mitochondrial integrity in this compound-mediated cell death. chem960.comidrblab.netnih.gov
Pre-clinical in vivo Antitumor Efficacy in Murine Models
Pre-clinical investigations using murine models have demonstrated the in vivo antitumor efficacy of this compound. chem960.comidrblab.netnih.gov The compound effectively inhibited B16F10 tumor growth in mice and contributed to an increased survival rate. chem960.comidrblab.netnih.gov The observation of a greater number of Annexin V-FITC and propidium iodide-positive tumor cells in treated animals further confirmed that this compound induced apoptosis in vivo. chem960.comidrblab.netnih.gov
The reduction in tumor growth observed in this compound-treated murine models was well correlated with a decreased microvascular density within the tumor cells. chem960.comidrblab.netnih.gov This suggests that this compound may exert its antitumor effects not only by directly inducing apoptosis but also by impacting the tumor's microenvironment and potentially inhibiting processes crucial for tumor growth and metastasis. chem960.comidrblab.netnih.gov
Note on Data Tables: While the research findings provide detailed insights into the mechanisms and effects of this compound, specific numerical data (e.g., IC50 values for proliferation inhibition, precise percentages of apoptotic cells, or quantitative measurements of tumor growth reduction) were not available in the provided search results to generate interactive data tables. The findings are primarily described qualitatively.
Advanced Analytical Methodologies and Future Research Trajectories for Corchorusin D
Prospects for Synthetic and Semi-Synthetic Strategies for Corchorusin D Analogs
Rational Design of Novel Chemical Entities Based on the this compound Scaffold
The scaffold of this compound, characterized as a saikosaponin-like triterpene glycoside, presents a valuable template for the rational design of novel chemical entities. Triterpenes and their glycosides are known for their diverse biological activities and complex chemical structures, offering numerous sites for structural modification to enhance potency, selectivity, and pharmacokinetic profiles. While this compound has demonstrated significant anti-leukemic activity by targeting mitochondrial apoptotic pathways, detailed reports on extensive rational design efforts specifically aimed at creating derivatives or analogs based on its unique scaffold are not widely available in the current literature. nih.govtpcj.orgresearchgate.net
The inherent complexity of triterpene glycosides often poses challenges in synthetic modification and structure-activity relationship (SAR) studies. However, leveraging computational chemistry, molecular docking, and advanced synthetic techniques could facilitate the design of compounds with improved therapeutic indices. Future research could focus on identifying key pharmacophores within the this compound structure responsible for its observed biological activities. Subsequent modifications to these regions, such as altering the sugar moieties, the triterpene skeleton, or introducing new functional groups, could lead to the discovery of more potent and selective anti-cancer agents or compounds with other desirable biological effects.
Emerging Research Directions for this compound Investigations
Emerging research directions for this compound investigations aim to broaden the understanding of its biological scope and optimize its therapeutic utility.
Identification of Novel Molecular Targets and Signaling Pathways
Current research has elucidated that this compound primarily exerts its antineoplastic effects by targeting mitochondrial apoptotic pathways in leukemic cell lines such as HL-60, U937, and K562. Its mechanism involves mitochondrial dysfunction, inciting the release of apoptosis-inducing factors (AIFs), facilitating the translocation of Bax from the cytosol to mitochondria, and subsequently activating caspase-9 and caspase-3, leading to PARP cleavage and DNA fragmentation. nih.govtpcj.orgresearchgate.net Furthermore, in K562 cells, this compound-directed apoptosis occurs through the activation of both mitochondrial and death receptor pathways, coupled with the suppression of the AKT/PKB pathway. researchgate.netidrblab.networldscientific.comidrblab.net
Despite these insights, the comprehensive identification of all molecular targets and the intricate signaling networks influenced by this compound remains an active area for future exploration. Investigating other potential upstream regulators or downstream effectors within these pathways, as well as exploring entirely novel, uncharacterized targets, could provide a more holistic understanding of its multifaceted biological actions. Techniques such as target deconvolution studies, proteomics, and phosphoproteomics could be instrumental in uncovering these novel interactions.
Exploration of Synergistic Therapeutic Combinations Involving this compound
The potential for this compound to act synergistically with other therapeutic agents represents a significant research direction. Studies have indicated that this compound can enhance apoptosis in K562 cells when combined with specific inhibitors of MAP kinases, including ERK1/2, p38, and JNK1/2. researchgate.net This suggests that this compound could be a valuable component in multi-drug regimens, potentially allowing for lower dosages of conventional chemotherapeutics, thereby reducing their associated toxicities while maintaining or enhancing efficacy.
Beyond antineoplastic applications, preliminary findings suggest synergistic activity in other contexts. For instance, liposomes containing this compound alongside asiaticoside (B1665284) demonstrated comparable or superior anti-leprotic activity compared to liposomal asiaticoside alone. scialert.net This highlights the broader potential for this compound in combination therapies for various diseases, warranting further investigation into its synergistic interactions with a diverse range of pharmacological agents.
Investigation into Other Potential Biological Activities Beyond Antineoplastic Effects
While the primary focus of this compound research has been its antineoplastic effects, particularly against leukemic cell lines, there is a nascent interest in exploring its other potential biological activities. The reported anti-leprotic activity in combination with asiaticoside is one such example, suggesting that this compound's biological spectrum may extend beyond cancer. scialert.net
Given its origin from traditional medicinal plants, this compound may possess other uncharacterized pharmacological properties. Future investigations could explore its potential in areas such as anti-inflammatory, antioxidant, antimicrobial, or immunomodulatory activities. Such studies would involve in vitro and in vivo models designed to specifically assess these effects, potentially uncovering new therapeutic applications for this compound.
Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in this compound Research
The integration of omics technologies, including proteomics and metabolomics, offers a powerful approach to comprehensively understand the biological impact of this compound. Omics technologies enable large-scale, non-targeted identification of gene products, proteins, and metabolites within a biological system, providing a dynamic view of cellular responses to drug treatment. nih.govresearchgate.netnih.govmdpi.com
While general applications of omics in drug discovery and mechanism elucidation are well-established, specific studies applying these high-throughput methodologies directly to this compound research are less documented. Future research could leverage:
Proteomics: To identify global changes in protein expression, post-translational modifications, and protein-protein interactions in cells treated with this compound. This could reveal novel protein targets or pathways affected by the compound, providing deeper insights into its mechanism of action. nih.govresearchgate.netmdpi.comrsc.org
Metabolomics: To profile metabolic alterations induced by this compound. Changes in metabolite levels can indicate shifts in cellular energy metabolism, oxidative stress, or specific biochemical pathways, offering a functional readout of the compound's effects. nih.govresearchgate.netnih.govmdpi.comrsc.org
The integration of such multi-omics data, coupled with bioinformatics and systems biology approaches, could provide a more complete picture of how this compound interacts with biological systems, leading to the identification of biomarkers, novel therapeutic targets, and a more profound understanding of its efficacy and potential side effects. researchgate.netnih.govmdpi.com
Contemporary Challenges and Opportunities in this compound Research
Research into this compound, while promising, faces several contemporary challenges alongside significant opportunities for advancement.
Challenges:
Limited in vivo Data: Much of the current research on this compound's antineoplastic activity is based on in vitro studies using cell lines. A significant challenge lies in translating these findings into robust in vivo models and, eventually, clinical trials. Comprehensive in vivo efficacy, pharmacokinetic, and pharmacodynamic studies are crucial to validate its therapeutic potential.
Comprehensive Target Elucidation: While key apoptotic pathways have been identified, a complete understanding of all direct and indirect molecular targets and the full spectrum of signaling pathways influenced by this compound is still evolving. This limits the ability to rationally design highly selective derivatives.
Structural Complexity and Synthesis: As a complex triterpene glycoside, the chemical synthesis of this compound and its derivatives can be challenging, potentially hindering large-scale production and structural modification efforts for drug development.
Standardization of Extracts: If this compound is to be developed from natural sources, ensuring consistent purity and concentration in extracts is a significant challenge for reproducibility and clinical application.
Opportunities:
Rational Drug Design: The established scaffold of this compound provides a clear opportunity for rational drug design. By understanding its key structural features responsible for activity, medicinal chemists can synthesize novel analogs with improved potency, selectivity, and drug-like properties, potentially overcoming limitations of the parent compound.
Novel Therapeutic Combinations: The demonstrated synergistic effects with MAP kinase inhibitors in leukemic cells and with asiaticoside for anti-leprotic activity open avenues for developing potent combination therapies. Further exploration of such combinations could lead to more effective treatments for various diseases, potentially reducing drug resistance and toxicity.
Expanded Therapeutic Applications: Beyond its antineoplastic effects, investigating other biological activities (e.g., anti-inflammatory, immunomodulatory) could broaden the therapeutic scope of this compound, leading to its application in diverse disease areas.
Integration of Advanced Technologies: The application of cutting-edge omics technologies (proteomics, metabolomics, transcriptomics) offers an unprecedented opportunity to comprehensively map the biological effects of this compound, identify novel biomarkers, and elucidate its mechanisms of action with high resolution.
Natural Product Drug Discovery: this compound exemplifies the potential of natural products as sources for novel drug leads. Continued research can leverage traditional knowledge and modern scientific techniques to discover and develop other bioactive compounds from Corchorus species or other plant sources.
Q & A
What are the validated analytical methods for isolating and identifying Corchorusin D in plant extracts?
Basic Research Question
Isolation and identification of this compound require a combination of chromatographic and spectroscopic techniques. High-performance liquid chromatography (HPLC) with UV detection is commonly used for preliminary separation, followed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) for structural elucidation . To ensure reproducibility, experimental protocols must detail solvent systems, column specifications, and calibration standards. For novel compounds, purity (>95%) and spectral data (e.g., H NMR, C NMR, HRMS) should align with established guidelines for phytochemical characterization .
How can researchers design experiments to evaluate the bioactivity of this compound against cancer cell lines?
Basic Research Question
A robust bioactivity assay involves:
- Cell line selection : Use established lines (e.g., HeLa, MCF-7) with documented sensitivity to similar compounds.
- Dose-response curves : Test a concentration range (e.g., 1–100 µM) to calculate IC values.
- Controls : Include positive controls (e.g., doxorubicin) and vehicle controls (e.g., DMSO) to validate assay conditions.
- Replication : Perform triplicate experiments to assess statistical significance.
Data should be analyzed using tools like GraphPad Prism, with results reported as mean ± standard deviation .
What strategies address contradictory reports on this compound’s mechanism of action in different studies?
Advanced Research Question
Contradictions often arise from variability in experimental conditions (e.g., cell culture media, incubation time) or incomplete mechanistic data. To resolve discrepancies:
- Systematic review : Apply PRISMA guidelines to synthesize existing evidence, categorizing studies by assay type, model system, and dosage .
- Meta-analysis : Use statistical tools (e.g., RevMan) to pool data and identify heterogeneity sources.
- Mechanistic validation : Employ knockdown/knockout models (e.g., CRISPR-Cas9) to confirm molecular targets (e.g., apoptosis pathways) .
How should researchers optimize extraction yields of this compound from Corchorus species?
Basic Research Question
Extraction efficiency depends on solvent polarity, temperature, and plant material preparation. A methodological approach includes:
- Solvent screening : Test ethanol, methanol, and aqueous mixtures for polarity-driven solubility.
- Response Surface Methodology (RSM) : Design a Box-Behnken model to optimize variables (e.g., extraction time, solvent-to-material ratio).
- Validation : Compare yields via HPLC and confirm stability using accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) .
What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?
Advanced Research Question
Prioritize models that align with the compound’s hypothesized therapeutic application:
- Pharmacokinetics : Use Sprague-Dawley rats for bioavailability studies, with plasma samples analyzed via LC-MS/MS to quantify absorption, distribution, and half-life.
- Toxicity : Conduct acute and subacute toxicity tests (OECD Guidelines 423/407), monitoring hematological, hepatic, and renal parameters.
- Ethical compliance : Obtain institutional animal care committee approval and adhere to ARRIVE reporting guidelines .
How can computational methods enhance understanding of this compound’s molecular interactions?
Advanced Research Question
Leverage in silico tools to predict binding affinities and pathways:
- Molecular docking : Use AutoDock Vina to simulate interactions with targets (e.g., topoisomerase II, NF-κB).
- MD simulations : Run 100-ns trajectories in GROMACS to assess complex stability.
- QSAR modeling : Develop predictive models for analog synthesis using descriptors like logP and polar surface area .
What criteria distinguish high-quality studies on this compound’s ecological roles in plant defense?
Advanced Research Question
High-quality studies should:
- Link bioactivity to ecological context : Measure this compound levels in response to herbivory or pathogen challenge.
- Use field-validated assays : Combine metabolomic profiling with insect feeding trials.
- Apply FINER criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant .
How do researchers reconcile differences in this compound quantification across laboratories?
Advanced Research Question
Inter-lab variability often stems from inconsistent calibration standards or extraction protocols. Mitigation strategies include:
- Reference materials : Use certified this compound standards from repositories like NIST.
- Ring trials : Collaborate with multiple labs to validate methods via ANOVA-based reproducibility tests.
- Data reporting : Follow MIAME/MINSEQE guidelines for metadata transparency .
What are the ethical considerations in sourcing Corchorus plant materials for research?
Basic Research Question
Ethical sourcing requires:
- Permits : Obtain prior informed consent (PIC) and access/benefit-sharing agreements under the Nagoya Protocol.
- Voucher specimens : Deposit authenticated plant samples in herbaria (e.g., Kew Gardens).
- Sustainability : Avoid overharvesting by using in vitro cultures or synthetic biology approaches .
How can machine learning improve the discovery of Corchusin D analogs with enhanced bioactivity?
Advanced Research Question
ML pipelines integrate:
- Feature engineering : Extract molecular descriptors (e.g., Morgan fingerprints) from ChEMBL or PubChem.
- Model training : Use random forest or neural networks to predict activity against targets (e.g., IC).
- Synthetic feasibility : Prioritize analogs with high synthetic accessibility scores (SAscore ≤ 4) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
